
1-Chloro-2-isocyanatocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-isocyanatocyclohexane is an organic compound with the molecular formula C7H10ClNO It is a derivative of cyclohexane, where a chlorine atom and an isocyanate group are attached to adjacent carbon atoms on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isocyanatocyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then chlorinated to yield this compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help control reaction parameters, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-isocyanatocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles, such as water or alcohols, to form ureas or carbamates.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride, can be employed to facilitate certain reactions.
Major Products Formed:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Heterocycles: Formed through cyclization reactions involving the isocyanate group.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-isocyanatocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1-chloro-2-isocyanatocyclohexane involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl isocyanate: Similar structure but lacks the chlorine atom.
1-Chloro-2-methylcyclohexane: Similar structure but has a methyl group instead of an isocyanate group.
1-Chloro-2-nitrocyclohexane: Similar structure but has a nitro group instead of an isocyanate group.
Uniqueness: 1-Chloro-2-isocyanatocyclohexane is unique due to the presence of both a chlorine atom and an isocyanate group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
13592-13-7 |
|---|---|
Molekularformel |
C7H10ClNO |
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
1-chloro-2-isocyanatocyclohexane |
InChI |
InChI=1S/C7H10ClNO/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2 |
InChI-Schlüssel |
PDJISIIISGZOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
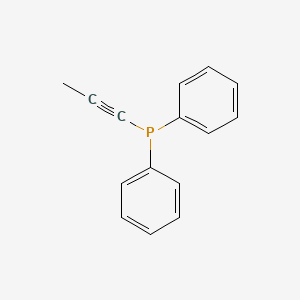


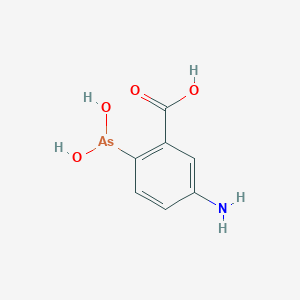
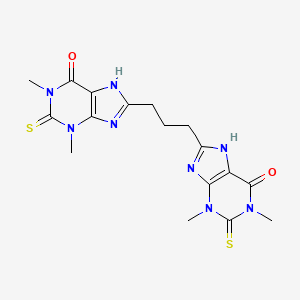


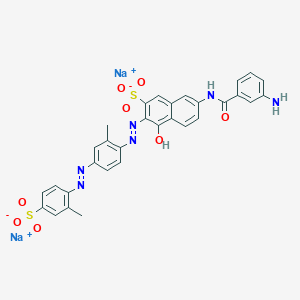
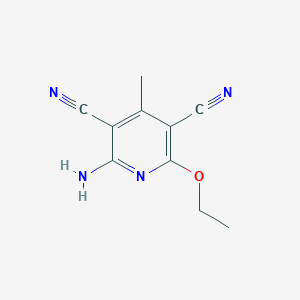
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)



